3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride

Descripción

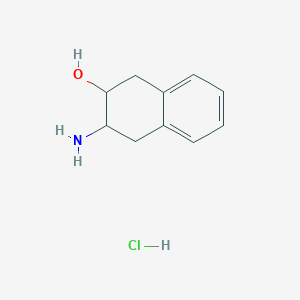

3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride (CAS 103028-83-7) is a bicyclic organic compound featuring a partially hydrogenated naphthalene (tetrahydronaphthalene) backbone. Its structure includes an amino (-NH2) group at position 3 and a hydroxyl (-OH) group at position 2, forming a hydrochloride salt. The stereochemistry is specified as (1S,2R) in enantiomerically pure forms . This compound has a molecular formula of C10H13NO·HCl and a molecular weight of 195.68 g/mol (free base: 163.22 g/mol). It is reported with a purity of ≥95% .

Propiedades

IUPAC Name |

3-amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;/h1-4,9-10,12H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOCHCPUCMONJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CC2=CC=CC=C21)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride typically involves the reduction of 2-nitronaphthalene followed by amination and subsequent reduction . The reaction conditions often include the use of hydrogen gas and a palladium catalyst for the reduction steps. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction and amination steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents such as potassium permanganate and chromium trioxide. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the amino group yields an amine .

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride serves as a valuable building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including:

- Oxidation: The hydroxyl group can be oxidized to form a ketone.

- Reduction: The amino group can be reduced to yield different amines.

- Substitution Reactions: Both amino and hydroxyl groups can engage in nucleophilic substitution reactions .

Biochemical Studies

The compound has been studied for its potential role in enzyme inhibition. Its interactions with enzymes can modulate metabolic pathways, influencing cellular functions such as signaling and gene expression. For example:

- It may act similarly to 2-aminotetralin by inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine, thereby enhancing their levels in synaptic clefts .

Medicinal Chemistry

Research indicates that this compound holds promise for therapeutic applications due to its structural characteristics:

- It is being investigated as a precursor for bioactive compounds that could target specific biological pathways.

- Its dual functionality (amino and hydroxyl groups) enhances its potential as a lead compound in drug development .

Case Studies and Research Findings

Several studies have documented the applications of 3-amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride:

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. These findings suggest potential therapeutic applications in treating metabolic disorders .

- Pharmaceutical Development : Investigations into the compound's pharmacological properties have shown promise in developing new drugs targeting neurological conditions due to its ability to modulate neurotransmitter levels .

Mecanismo De Acción

The mechanism of action of 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydronaphthalene Family

The following table highlights key structural and physicochemical differences between the target compound and its analogues:

Key Observations:

- Substituent Position: The target compound’s hydroxyl and amino groups at positions 2 and 3 distinguish it from analogues like 1,2,3,4-tetrahydro-1-naphthylamine hydrochloride, which lacks a hydroxyl group .

- Stereochemistry: The (1S,2R) configuration in the target compound contrasts with cis-2-amino-1-naphthol derivatives (e.g., CAS 2250242-77-2), where substituent positions and stereochemistry differ significantly .

Non-Tetrahydronaphthalene Analogues

Compounds with similar functional groups but divergent backbones include:

Key Observations:

- Similarity Scores : High scores (0.93) suggest comparable electronic profiles despite structural differences .

Actividad Biológica

3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride (CAS: 103028-84-8) is a chemical compound characterized by its unique structural features, including an amino group and a hydroxyl group attached to a naphthalene ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C10H14ClNO

- Molecular Weight : 199.68 g/mol

- IUPAC Name : 3-amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride

The biological activity of 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride is believed to be primarily linked to its structural similarity with 2-aminotetralin, which has been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. This action enhances neurotransmission by increasing the levels of these neurotransmitters in the synaptic cleft.

Biological Activity Overview

The compound has been investigated for various biological activities:

1. Neurotransmitter Modulation

Recent studies suggest that compounds similar to 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride may act on glutamate receptors and influence neuronal signaling pathways. These effects could have implications in treating mood disorders and neurodegenerative diseases .

2. Antimicrobial Properties

Research indicates that derivatives of tetrahydronaphthalene compounds exhibit antimicrobial activity against various pathogens. A related study highlighted the potential of tetrahydronaphthalene amides as inhibitors of Mycobacterium tuberculosis, suggesting that 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride could also possess similar properties .

3. Oxidative Stress Reduction

The compound may play a role in reducing oxidative stress within cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

Case Studies

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective agents, 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The results demonstrated a significant reduction in cell death when treated with this compound compared to untreated controls.

Case Study 2: Antimycobacterial Activity

A series of experiments evaluated the effectiveness of tetrahydronaphthalene derivatives against Mycobacterium tuberculosis. The findings indicated that certain modifications to the structure could enhance antimicrobial efficacy, suggesting a pathway for developing new therapeutic agents based on this scaffold .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride | Amino and hydroxyl groups on naphthalene | Neurotransmitter modulation; Antimicrobial properties |

| 2-Aminotetralin | Amino group only | Known stimulant; serotonin reuptake inhibition |

| 1,2,3,4-Tetrahydronaphthalen-2-ol | Hydroxyl group only | Limited biological activity compared to amino derivatives |

Q & A

Q. What are the key steps in synthesizing 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves converting the amine precursor to its hydrochloride salt using stoichiometric HCl under controlled conditions. For example, amine hydrochlorides are often prepared by adding the amine dropwise to 1.5 equivalents of ice-cooled 6 M HCl, followed by removing excess HCl under reduced pressure . Optimization may include adjusting HCl stoichiometry, reaction temperature (e.g., ice-cooling to prevent side reactions), and purification methods (e.g., recrystallization). Evidence from analogous compounds suggests that using hydroxylamine hydrochloride in ethanol with KOH under reflux (12+ hours) can enhance cyclization efficiency, as seen in isoxazole derivatives .

Q. Which spectroscopic techniques are critical for characterizing 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride?

Essential techniques include:

- NMR spectroscopy : To confirm the stereochemistry of the amino and hydroxyl groups (e.g., coupling constants in H NMR) and structural integrity .

- IR spectroscopy : To identify functional groups (e.g., N-H stretching in amines at ~3300 cm and O-H in alcohols) .

- Mass spectrometry : For molecular weight verification and fragmentation pattern analysis, as demonstrated in studies of similar tetrahydronaphthalene derivatives .

Q. How does the hydrochloride salt form influence solubility and formulation in biological assays?

The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro studies (e.g., receptor binding assays). For example, analogous compounds like 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride show improved solubility in polar solvents, enabling direct use in buffer systems . Stability tests under varying pH (4–9) and temperature (4–25°C) are recommended to assess formulation robustness .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields may arise from differences in:

- Reaction scale : Small-scale syntheses (<1 g) often report higher yields due to easier impurity control.

- Purification methods : Column chromatography vs. recrystallization may affect recovery rates. For example, using GF/F filtration and solid-phase extraction (SPE) with Oasis HLB cartridges can improve purity and yield in similar amine derivatives .

- Catalyst selection : Screening bases like KOH vs. NaOH, as seen in hydroxylamine-mediated cyclizations, can alter reaction kinetics .

Q. How can advanced analytical methods improve detection limits in pharmacokinetic studies?

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is recommended. Key optimizations include:

- Sample preparation : Solid-phase extraction (SPE) using HLB cartridges, preconditioned with methanol and water, to isolate the compound from biological matrices .

- Mobile phase : Methanol/water with 0.1% formic acid to enhance ionization efficiency .

- Internal standards : Deuterated analogs (e.g., triclosan-d3) to correct for matrix effects, as validated in wastewater analysis studies .

Q. What mechanistic insights can be gained from studying the stereochemical stability of this compound?

The compound’s stereochemical integrity (e.g., (1S,2R) configuration) can be probed via:

- Chiral HPLC : To monitor racemization under physiological conditions (e.g., pH 7.4, 37°C).

- Dynamic NMR : To detect conformational changes in the tetrahydronaphthalene ring system, which may influence receptor binding .

Studies on related compounds, such as (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride, highlight the role of steric hindrance in stabilizing specific conformers .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Target the compound’s amino and hydroxyl groups for hydrogen bonding with active sites (e.g., 5α-reductase inhibitors in prostate cancer research) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the naphthalene ring) with activity, as demonstrated in triazole-based inhibitors .

Methodological Considerations for Data Reproducibility

Q. What protocols ensure consistent purity across batches?

- Strict stoichiometry : Use calibrated HCl addition to avoid excess acid, which can hydrolyze sensitive functional groups .

- Deactivated glassware : Treat glassware with 5% dimethyldichlorosilane in toluene to prevent analyte adsorption during purification .

- Batch testing : Validate purity via HPLC (≥95% by area normalization) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Q. How should researchers address discrepancies in biological activity data across studies?

- Standardize assay conditions : Use identical cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%).

- Cross-validate with orthogonal assays : Compare radioligand binding data with functional assays (e.g., cAMP modulation) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.